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Compound of Interest

Compound Name: 1-Methylcyclopropanemethanol

Cat. No.: B1329797 Get Quote

Introduction: The Strategic Value of the 1-
Methylcyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged

scaffold," a structural motif frequently found in successful therapeutic agents. Its rigid, three-

dimensional nature offers a distinct advantage over linear alkyl chains, allowing for precise

control over molecular conformation and vectoral presentation of substituents towards

biological targets. The introduction of a methyl group onto the cyclopropane ring, as seen in 1-
Methylcyclopropanemethanol, further refines these properties. This seemingly simple

addition can significantly enhance metabolic stability by blocking potential sites of oxidation by

cytochrome P450 (CYP) enzymes, a common challenge in drug development.[1] The 1-

methylcyclopropyl group, therefore, serves as a valuable building block for medicinal chemists

aiming to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]

1-Methylcyclopropanemethanol is a key starting material for introducing the 1-

methylcyclopropylmethyl moiety into a variety of molecular scaffolds. Its primary alcohol

functionality provides a versatile handle for a range of chemical transformations, enabling its

conversion into amines, aldehydes, halides, and other functional groups essential for the

construction of complex pharmaceutical intermediates. This guide provides detailed protocols

for the synthesis of 1-Methylcyclopropanemethanol and its subsequent application in the
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preparation of key pharmaceutical building blocks, supported by mechanistic insights and

practical considerations for researchers in drug development.

Physicochemical and Safety Data
A thorough understanding of the properties and hazards of 1-Methylcyclopropanemethanol is
paramount for its safe and effective use in the laboratory.

Property Value Reference

CAS Number 2746-14-7 --INVALID-LINK--

Molecular Formula C₅H₁₀O --INVALID-LINK--

Molecular Weight 86.13 g/mol --INVALID-LINK--

Appearance Colorless to light yellow liquid --INVALID-LINK--

Density 0.887 g/mL at 25 °C --INVALID-LINK--

Boiling Point 128 °C at 750 mmHg --INVALID-LINK--

Flash Point 34 °C (93.2 °F) - closed cup --INVALID-LINK--

Safety Profile: 1-Methylcyclopropanemethanol is a flammable liquid and should be handled

in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the

supplier.

Synthesis of 1-Methylcyclopropanemethanol
A reliable and scalable synthesis of 1-Methylcyclopropanemethanol is crucial for its use as a

building block. A common and effective method involves the reduction of a corresponding ester,

such as methyl 1-methylcyclopropanecarboxylate, using a powerful reducing agent like lithium

aluminum hydride (LAH).
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Figure 1. Synthetic route to 1-Methylcyclopropanemethanol.

Protocol 1: Reduction of Methyl 1-
Methylcyclopropanecarboxylate with LiAlH₄
This protocol is adapted from established procedures for the LAH reduction of esters to primary

alcohols.[3]

Materials:

Methyl 1-methylcyclopropanecarboxylate

Lithium aluminum hydride (LAH)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous sodium sulfate (Na₂SO₄) solution

Anhydrous magnesium sulfate (MgSO₄)

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and

inert gas supply (N₂ or Ar)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1329797?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329797?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Reduction_of_Methyl_Cyclohexanecarboxylate_with_Lithium_Aluminum_Hydride_LAH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

LAH Suspension: To the flask, add a suspension of lithium aluminum hydride (1.2

equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

Ester Addition: Dissolve methyl 1-methylcyclopropanecarboxylate (1.0 equivalent) in

anhydrous THF. Add the ester solution dropwise to the stirred LAH suspension via the

dropping funnel, maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Quenching:(Caution: Highly exothermic and produces flammable H₂ gas!) Cool the reaction

mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench any excess

LAH until gas evolution ceases.

Work-up: Slowly add saturated aqueous Na₂SO₄ solution dropwise to the quenched reaction

mixture until a granular precipitate forms.

Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake

thoroughly with THF.

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter to remove

the drying agent and concentrate the solvent under reduced pressure. The crude 1-
Methylcyclopropanemethanol can be purified by distillation if necessary.

Key Transformations and Applications in
Pharmaceutical Intermediate Synthesis
The primary alcohol of 1-Methylcyclopropanemethanol is a gateway to several key functional

groups used in the assembly of pharmaceutical intermediates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1329797?utm_src=pdf-body
https://www.benchchem.com/product/b1329797?utm_src=pdf-body
https://www.benchchem.com/product/b1329797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Synthetic Transformations

1-Methylcyclopropanemethanol

(1-Methylcyclopropyl)methanal

Swern Oxidation

(1-Methylcyclopropyl)methanamine

Mitsunobu Reaction

1-(Bromomethyl)-1-methylcyclopropane

Appel Reaction

Click to download full resolution via product page

Figure 2. Key transformations of 1-Methylcyclopropanemethanol.

Application 1: Synthesis of (1-
Methylcyclopropyl)methanal via Swern Oxidation
The corresponding aldehyde is a versatile intermediate for forming carbon-carbon bonds

through reactions like aldol condensations and Wittig reactions. The Swern oxidation is a mild

and reliable method for this transformation, avoiding the use of heavy metals.[4][5][6][7]

Protocol 2: Swern Oxidation of 1-Methylcyclopropanemethanol

Materials:

1-Methylcyclopropanemethanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

Standard glassware for anhydrous reactions

Procedure:
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Activator Formation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl

chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C. Slowly add a solution of

DMSO (2.5 equivalents) in anhydrous DCM. Stir for 15 minutes.

Alcohol Addition: Add a solution of 1-Methylcyclopropanemethanol (1.0 equivalent) in

anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

Base Addition: Add triethylamine (5.0 equivalents) dropwise.

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench

the reaction with water.

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with

DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. The crude aldehyde can be purified by column

chromatography on silica gel.

Application 2: Synthesis of (1-
Methylcyclopropyl)methanamine via Mitsunobu
Reaction
The cyclopropylmethylamine moiety is a common feature in centrally active compounds and

other pharmaceutical agents.[8] The Mitsunobu reaction provides a stereospecific method for

converting the alcohol to an amine with inversion of configuration if a chiral center were

present.[9][10]

Protocol 3: Mitsunobu Reaction for Amination

Materials:

1-Methylcyclopropanemethanol

Phthalimide

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous THF

Hydrazine hydrate

Ethanol

Procedure:

Mitsunobu Reaction: To a stirred solution of 1-Methylcyclopropanemethanol (1.0

equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in

anhydrous THF at 0 °C, add DIAD or DEAD (1.2 equivalents) dropwise. Allow the reaction to

warm to room temperature and stir overnight.

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product

by column chromatography to isolate the N-(1-methylcyclopropylmethyl)phthalimide

intermediate.

Deprotection: Dissolve the phthalimide intermediate in ethanol and add hydrazine hydrate

(3.0 equivalents). Reflux the mixture for 4 hours.

Isolation: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate

the filtrate. Dissolve the residue in dilute HCl and wash with diethyl ether. Basify the aqueous

layer with NaOH and extract with dichloromethane. Dry the organic extracts and concentrate

to yield (1-methylcyclopropyl)methanamine.

Application 3: Synthesis of 1-(Bromomethyl)-1-
methylcyclopropane
The corresponding bromide is an excellent electrophile for introducing the 1-

methylcyclopropylmethyl group via nucleophilic substitution reactions. The Appel reaction is a

common method for this conversion.

Protocol 4: Bromination using Carbon Tetrabromide and Triphenylphosphine

Materials:

1-Methylcyclopropanemethanol
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Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Anhydrous dichloromethane (DCM)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.2 equivalents) in

anhydrous DCM. Cool the solution to 0 °C.

Reagent Addition: Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred

solution. Then, add a solution of 1-Methylcyclopropanemethanol (1.0 equivalent) in

anhydrous DCM dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

Work-up and Purification: Concentrate the reaction mixture and purify by column

chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain 1-

(bromomethyl)-1-methylcyclopropane.

Case Study: Relevance to Kinase Inhibitors
The development of potent and selective kinase inhibitors is a major focus in oncology and

immunology research.[11][12][13] Many kinase inhibitors incorporate small, rigid scaffolds to

achieve high binding affinity and selectivity. While not containing the exact 1-

methylcyclopropylmethyl group, the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor,

Lorlatinib (PF-06463922), features a related cyclopropyl moiety within its complex macrocyclic

structure.[2][4][8][11] The synthesis of precursors to such complex molecules often relies on

versatile building blocks. The transformations of 1-Methylcyclopropanemethanol detailed in

this guide provide access to intermediates that can be utilized in the synthesis of novel kinase

inhibitors with improved pharmacological properties.

Conclusion
1-Methylcyclopropanemethanol is a valuable and versatile building block for the synthesis of

pharmaceutical intermediates. Its primary alcohol functionality can be readily transformed into
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other key functional groups, such as aldehydes, amines, and halides, through reliable and well-

established synthetic protocols. The incorporation of the 1-methylcyclopropylmethyl moiety into

drug candidates can confer significant advantages, including enhanced metabolic stability and

improved potency. The detailed protocols and applications presented in this guide are intended

to empower researchers and scientists in the field of drug development to effectively utilize 1-
Methylcyclopropanemethanol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: 1-
Methylcyclopropanemethanol in the Synthesis of Pharmaceutical Intermediates].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329797#applications-of-1-
methylcyclopropanemethanol-in-pharmaceutical-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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